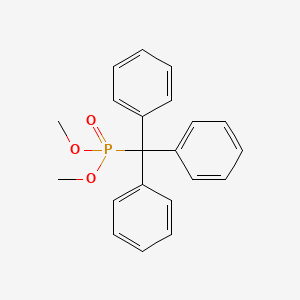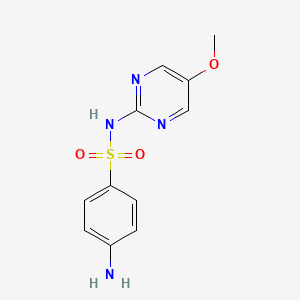
Sulfaméthazine
Vue d'ensemble
Description
Applications De Recherche Scientifique
Sulfameter has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of sulfonamide chemistry and reaction mechanisms.
Biology: Investigated for its effects on bacterial growth and metabolism.
Industry: Utilized in veterinary medicine to treat and prevent diseases in livestock.
Mécanisme D'action
Target of Action
Sulfameter, also known as Sulfametoxydiazine, is a long-acting sulfonamide antibacterial . The primary target of Sulfameter is the bacterial enzyme Dihydropteroate synthase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth .
Mode of Action
Sulfameter acts as a competitive inhibitor of Dihydropteroate synthase . It prevents the normal substrate, para-aminobenzoic acid (PABA), from binding to the enzyme . This inhibition disrupts the synthesis of folic acid, thereby inhibiting bacterial growth .
Biochemical Pathways
The inhibition of Dihydropteroate synthase by Sulfameter affects the folic acid synthesis pathway in bacteria . Folic acid is crucial for the synthesis of nucleic acids in bacteria. By inhibiting its synthesis, Sulfameter disrupts DNA replication and cell division, leading to the inhibition of bacterial growth .
Pharmacokinetics
Sulfonamides are primarily excreted unchanged in the urine .
Result of Action
The molecular effect of Sulfameter’s action is the inhibition of folic acid synthesis, which leads to the disruption of DNA replication and cell division in bacteria . On a cellular level, this results in the inhibition of bacterial growth, effectively treating bacterial infections .
Analyse Biochimique
Biochemical Properties
Sulfameter interacts with dihydropteroate synthase, an enzyme in the folic acid synthesis pathway, acting as an inhibitor . This interaction disrupts the production of folic acid, a crucial component for bacterial growth and reproduction, thereby exerting its antibacterial effects .
Cellular Effects
The primary cellular effect of Sulfameter is the inhibition of bacterial growth. By inhibiting the enzyme dihydropteroate synthase, Sulfameter prevents the synthesis of folic acid, a vital component for bacterial DNA replication and cell division . This leads to a halt in bacterial growth and proliferation.
Molecular Mechanism
Sulfameter exerts its effects at the molecular level by binding to the enzyme dihydropteroate synthase, inhibiting its function . This prevents the conversion of para-aminobenzoic acid (PABA) to dihydropteroate, a key step in the synthesis of folic acid. The lack of folic acid in turn inhibits bacterial DNA synthesis and cell division .
Temporal Effects in Laboratory Settings
The effects of Sulfameter in laboratory settings are dependent on the concentration and duration of exposure. Over time, the antibacterial effects of Sulfameter may decrease due to the development of bacterial resistance
Dosage Effects in Animal Models
The effects of Sulfameter in animal models vary with dosage. While effective at lower doses for the treatment and prevention of bacterial infections, high doses of Sulfameter may lead to adverse effects
Metabolic Pathways
Sulfameter is involved in the folic acid synthesis pathway, specifically inhibiting the enzyme dihydropteroate synthase . This interaction disrupts the production of folic acid, a crucial component for bacterial growth and reproduction .
Subcellular Localization
As a small molecule drug, it is likely to diffuse across cell membranes and exert its effects within the bacterial cell
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Le sulfaméther peut être synthétisé par réaction du 4-aminobenzènesulfonamide avec la 5-méthoxypyrimidine-2-amine dans des conditions spécifiques . La réaction implique généralement l'utilisation de solvants et de catalyseurs pour faciliter la formation du produit souhaité.
Méthodes de production industrielle : La production industrielle de sulfaméther implique une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le procédé comprend des étapes telles que la purification et la cristallisation pour obtenir le produit final sous sa forme pure .
Analyse Des Réactions Chimiques
Types de réactions : Le sulfaméther subit diverses réactions chimiques, notamment :
Oxydation : Le sulfaméther peut être oxydé dans des conditions spécifiques pour former différents produits d'oxydation.
Réduction : Les réactions de réduction peuvent convertir le sulfaméther en ses formes réduites.
Substitution : Le sulfaméther peut subir des réactions de substitution où les groupes fonctionnels sont remplacés par d'autres groupes.
Réactifs et conditions courantes :
Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Les agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Les réactions de substitution impliquent souvent des réactifs comme les halogènes et les nucléophiles.
Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés de sulfone, tandis que la réduction peut produire des dérivés d'amine .
4. Applications de la recherche scientifique
Le sulfaméther a un large éventail d'applications en recherche scientifique, notamment :
Chimie : Utilisé comme composé modèle dans des études sur la chimie des sulfonamides et les mécanismes réactionnels.
Biologie : Enquête sur ses effets sur la croissance et le métabolisme bactériens.
Industrie : Utilisé en médecine vétérinaire pour traiter et prévenir les maladies chez le bétail.
5. Mécanisme d'action
Le sulfaméther exerce ses effets antibactériens en inhibant l'enzyme dihydroptéroate synthase, qui est essentielle à la synthèse de l'acide dihydrofolique chez les bactéries . Cette inhibition empêche la formation de l'acide folique, un composant essentiel à la croissance et à la réplication bactériennes . La cible moléculaire du sulfaméther est l'enzyme dihydroptéroate synthase, et la voie impliquée est la voie de synthèse de l'acide folique .
Composés similaires :
- Sulfadiazine
- Sulfaméthoxazole
- Sulfisoxazole
Comparaison : Le sulfaméther est unique parmi les sulfonamides en raison de sa longue durée d'action et de sa grande efficacité contre des infections bactériennes spécifiques . Comparé à la sulfadiazine et au sulfaméthoxazole, le sulfaméther a une demi-vie plus longue, permettant une posologie moins fréquente . De plus, l'efficacité du sulfaméther dans le traitement de la lèpre et des infections des voies urinaires le distingue d'autres composés similaires .
Comparaison Avec Des Composés Similaires
- Sulfadiazine
- Sulfamethoxazole
- Sulfisoxazole
Comparison: Sulfameter is unique among sulfonamides due to its long-acting nature and high efficacy against specific bacterial infections . Compared to sulfadiazine and sulfamethoxazole, sulfameter has a longer half-life, allowing for less frequent dosing . Additionally, sulfameter’s effectiveness in treating leprosy and urinary tract infections sets it apart from other similar compounds .
Propriétés
IUPAC Name |
4-amino-N-(5-methoxypyrimidin-2-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O3S/c1-18-9-6-13-11(14-7-9)15-19(16,17)10-4-2-8(12)3-5-10/h2-7H,12H2,1H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPTONYMQFTZPKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5023613 | |
| Record name | Sulfameter | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5023613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID855817 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
651-06-9 | |
| Record name | Sulfamethoxydiazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=651-06-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfameter [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000651069 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfameter | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06821 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | sulfameter | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757874 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Sulfameter | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5023613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sulfametoxydiazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.438 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SULFAMETER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3L179F09D6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does sulfameter exert its antibacterial effect?
A1: Sulfameter, like other sulfonamides, acts as a competitive inhibitor of dihydropteroate synthase (DHPS), an enzyme essential for bacterial folate synthesis. [] By mimicking the substrate para-aminobenzoic acid (PABA), sulfameter disrupts the production of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is crucial for bacterial DNA synthesis and cellular processes. This ultimately leads to the inhibition of bacterial growth and proliferation. []
Q2: What is the molecular formula and weight of sulfameter?
A2: Sulfameter has the molecular formula C11H12N4O3S and a molecular weight of 280.32 g/mol. []
Q3: Is there spectroscopic data available for sulfameter?
A3: Yes, several studies mention the use of various spectroscopic techniques for sulfameter characterization. These include Infrared (IR) spectroscopy, Ultraviolet (UV) spectroscopy, and proton Nuclear Magnetic Resonance (1H NMR) spectroscopy. [, , , , , ] These techniques provide information about the functional groups present in the molecule, its electronic transitions, and the arrangement of hydrogen atoms, respectively.
Q4: Does sulfameter exist in different crystal forms?
A4: Yes, sulfameter exhibits polymorphism. Research indicates the existence of at least three distinct crystal forms: Form II, Form III, and an imide form. [, , ]
Q5: How does the crystal form of sulfameter affect its properties?
A5: Different crystal forms of sulfameter exhibit variations in their physicochemical properties, particularly in their dissolution rates and, consequently, their absorption profiles in vivo. For instance, the more energetic crystal form demonstrates a significantly faster absorption rate compared to the water-stable form. [] This difference in dissolution behavior is attributed to the free energy differences between the two crystal forms. []
Q6: What is known about the solvate formation of sulfameter?
A6: Sulfameter has a tendency to form solvates with various solvents. Studies have identified solvates with 1,4-dioxane and tetrahydrofuran, both in a 1:1 molar ratio. [, ] These solvates belong to the imide form of sulfameter and have distinct crystal structures compared to the non-solvated forms. []
Q7: How stable are sulfameter solvates?
A7: The stability of sulfameter solvates is influenced by factors like temperature and the nature of the solvent. Research investigating the desolvation kinetics of sulfameter solvates using thermogravimetric analysis revealed that the activation energy for desolvation increases with the size of the solvent molecule. [] This suggests that solvates with larger solvent molecules tend to be more stable. [, ]
Q8: How is sulfameter absorbed in the body?
A8: Sulfameter absorption is influenced by the presence of food. Studies have shown that its absorption is significantly enhanced when administered with a high-lipid meal compared to high-protein or high-carbohydrate meals. [] This difference is evident in the area under the serum concentration curve (AUC), peak serum concentration, and cumulative renal excretion. []
Q9: What is the bioavailability of different sulfameter crystal forms?
A9: Although exhibiting different absorption rates, both Form II and Form III of sulfameter demonstrate comparable bioavailability when considering the extent of absorption over 72 hours, as indicated by urinary excretion data. []
Q10: Has sulfameter been investigated for antimalarial activity?
A12: Yes, studies explored sulfameter's potential as an antimalarial agent, specifically in a prodrug form using oxidized starch or cellulose as carriers. [, , ] Results showed that a sulfameter derivative, ML11, demonstrated complete curative effects in mice infected with Plasmodium berghei. []
Q11: Is there evidence of resistance development to sulfameter?
A13: While the provided papers don't directly address sulfameter resistance, the development of resistance to sulfonamides is a well-documented phenomenon. [, ] Mutations in the bacterial DHPS enzyme, the target of sulfonamides, are a primary mechanism of resistance. [, ] These mutations can reduce the binding affinity of sulfonamides, rendering them ineffective.
Q12: What analytical techniques are commonly used for sulfameter detection and quantification?
A14: A range of analytical techniques are employed for sulfameter analysis. High-Performance Liquid Chromatography (HPLC) coupled with various detectors like UV, fluorescence, and tandem mass spectrometry (MS/MS) are frequently used. [, , , , , ] Other methods include chemiluminescent enzyme-linked immunosorbent assay (ELISA) and capillary electrophoresis coupled with mass spectrometry (CE-MS). [, ]
Q13: How is the performance of analytical methods for sulfameter assessed?
A15: Validation of analytical methods for sulfameter determination involves assessing key performance parameters such as linearity, accuracy, precision, sensitivity, specificity, recovery, and stability. [, , , ] These parameters are crucial to ensure the reliability and reproducibility of the analytical results.
Q14: Have aptamer-based biosensors been developed for sulfameter detection?
A16: Yes, research has explored the development of highly sensitive and selective aptamer-based biosensors for sulfameter detection. [] These biosensors utilize single-stranded DNA (ssDNA) aptamers that can specifically bind to sulfameter. [] When coupled with a signal transducer like graphene oxide, the binding event can be translated into a measurable signal, allowing for the detection of sulfameter at very low concentrations. []
Q15: What is the environmental fate of sulfameter?
A17: While specific details are limited in the provided papers, the presence of sulfameter residues in environmental matrices like soil and water suggests its persistence and potential for accumulation. [, , , ] Further research is needed to fully understand its degradation pathways and long-term ecological impact.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


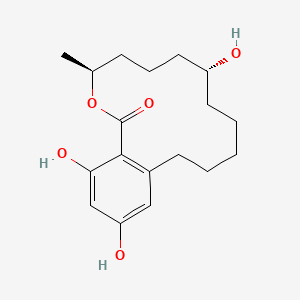
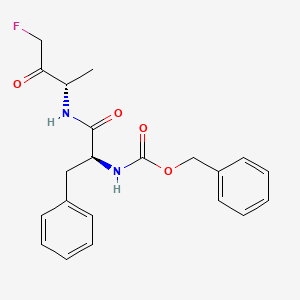
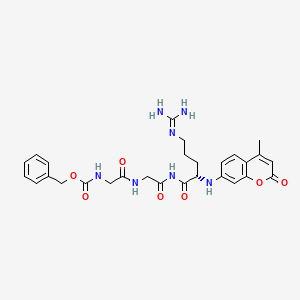

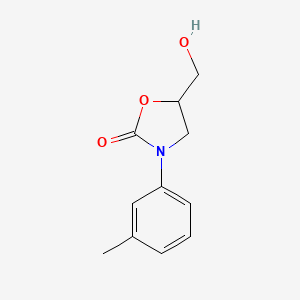
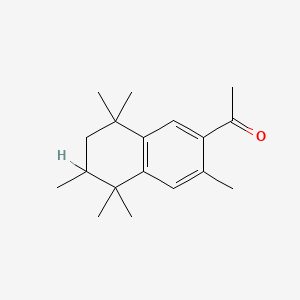
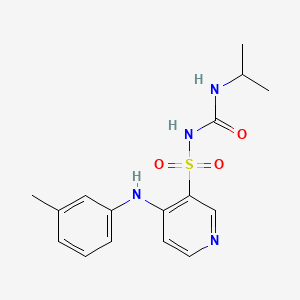


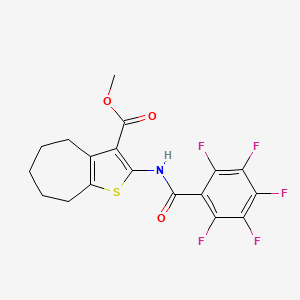
![2-[(3S,6R,11R,14S,17S,20S,26S,29S)-6-acetamido-3-(2-amino-2-oxoethyl)-11-carbamoyl-14,26-bis[3-(diaminomethylideneamino)propyl]-17-[(4-methoxyphenyl)methyl]-2,5,13,16,19,22,25,28-octaoxo-8,9-dithia-1,4,12,15,18,21,24,27-octazabicyclo[27.3.0]dotriacontan-2](/img/structure/B1682439.png)


